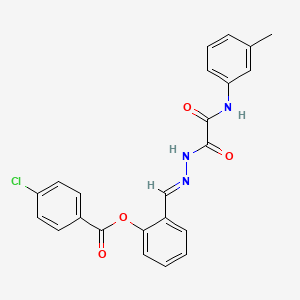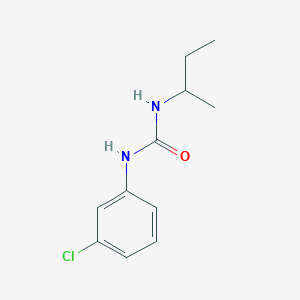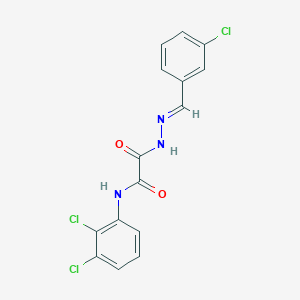
1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-双(4-氯苯基)-1H-吡唑-4-甲醛是一种属于吡唑类的化学化合物。吡唑是含有一个五元杂环,在 1 位和 2 位含有两个氮原子的化合物。该化合物以两个连接在吡唑环上的 4-氯苯基和一个连接在吡唑环 4 位上的醛基为特征。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
合成路线和反应条件
1,3-双(4-氯苯基)-1H-吡唑-4-甲醛的合成通常涉及 4-氯苯甲醛与水合肼和合适的二酮的反应。该反应在催化剂如乙酸或硫酸的存在下,在回流条件下进行。然后,将反应混合物冷却,并通过过滤和重结晶分离产物。
工业生产方法
在工业生产中,可以通过使用更大的反应器和优化反应条件来提高产量和纯度,从而扩大 1,3-双(4-氯苯基)-1H-吡唑-4-甲醛的生产规模。可以采用连续流动反应器和自动化合成系统来提高生产过程的效率。
化学反应分析
反应类型
1,3-双(4-氯苯基)-1H-吡唑-4-甲醛会发生各种化学反应,包括:
氧化: 醛基可以使用高锰酸钾或三氧化铬等氧化剂氧化为羧酸。
还原: 醛基可以使用硼氢化钠或氢化铝锂等还原剂还原为伯醇。
取代: 苯环上的氯原子可以与胺或硫醇等亲核试剂发生亲核取代反应。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在氢氧化钠等碱存在下,胺或硫醇等亲核试剂。
主要产物
氧化: 1,3-双(4-氯苯基)-1H-吡唑-4-羧酸。
还原: 1,3-双(4-氯苯基)-1H-吡唑-4-甲醇。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
1,3-双(4-氯苯基)-1H-吡唑-4-甲醛在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其在药物开发中的潜在用途,以及作为药物化学中的药效基团。
工业: 用于生产特种化学品,以及作为农药和染料合成的中间体。
作用机制
1,3-双(4-氯苯基)-1H-吡唑-4-甲醛的作用机制尚未完全明了,但据信它与各种分子靶点和通路相互作用。该化合物可能通过与特定酶或受体结合而发挥作用,从而调节其活性。需要进一步研究来阐明所涉及的确切分子机制。
相似化合物的比较
类似化合物
1,3-双(4-溴苯基)-1H-吡唑-4-甲醛: 结构类似,但带有溴原子而不是氯原子。
1,3-双(4-氟苯基)-1H-吡唑-4-甲醛: 结构类似,但带有氟原子而不是氯原子。
1,3-双(4-甲氧基苯基)-1H-吡唑-4-甲醛: 结构类似,但带有甲氧基而不是氯原子。
独特性
1,3-双(4-氯苯基)-1H-吡唑-4-甲醛的独特性在于氯原子的存在,这些氯原子可以影响其反应性和生物活性。氯原子可以参与各种化学反应,使该化合物成为有机合成中的多功能中间体。此外,该化合物潜在的生物活性使其成为药物化学研究中一个有价值的目标。
属性
CAS 编号 |
618098-48-9 |
|---|---|
分子式 |
C16H10Cl2N2O |
分子量 |
317.2 g/mol |
IUPAC 名称 |
1,3-bis(4-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-10H |
InChI 键 |
SLHXPCYXOIMARZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)

![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)

![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)
